1-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)ethanol
Description
1-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)ethanol is a heterocyclic compound featuring a triazolopyridine core substituted with an ethanol group at the 7-position. This structure combines the aromatic stability of the triazolopyridine system with the hydrophilic and hydrogen-bonding capabilities of the hydroxyl group. The ethanol substituent likely enhances solubility compared to non-polar analogs, making it a candidate for pharmaceutical and materials science applications.
Properties
Molecular Formula |
C8H9N3O |
|---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
1-(triazolo[1,5-a]pyridin-7-yl)ethanol |
InChI |
InChI=1S/C8H9N3O/c1-6(12)8-4-2-3-7-5-9-10-11(7)8/h2-6,12H,1H3 |
InChI Key |
OFARTHAJSJAAFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC2=CN=NN21)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)ethanol can be synthesized through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method yields the target compound efficiently . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 .
Industrial Production Methods: Industrial production of 1-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)ethanol typically involves scalable and eco-friendly methods. The microwave-mediated synthesis mentioned above is particularly suitable for industrial applications due to its efficiency and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the triazole or pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted triazolo[1,5-a]pyridines, alcohols, amines, and ketones .
Scientific Research Applications
1-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)ethanol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studying enzyme inhibition and receptor binding.
Medicine: It has potential as an anticancer agent, particularly in targeting CDK2/cyclin A2.
Mechanism of Action
The mechanism of action of 1-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)ethanol involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells . The compound also affects various signaling pathways, including the ERK signaling pathway, which is crucial for cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Methanol Derivatives
- Example: [(4S)-2-phenyl[1,2,4]triazolo[1,5-a]pyridin-7-yl]methanol () Molecular Weight: 225.25 g/mol vs. 179.18 g/mol (target compound). Key Difference: The shorter methanol chain reduces steric bulk but may lower hydrophilicity compared to ethanol. Synthesis: Derived from alkylation of hydroxyl precursors, similar to methods in and .
Acetyl Derivatives
- Example: 1-([1,2,4]Triazolo[1,5-a]pyridin-7-yl)ethanone () Molecular Weight: 161.16 g/mol. Key Difference: The ketone group eliminates hydrogen-bonding capacity, reducing solubility but increasing metabolic stability .
Thieno-Fused Analogs
- Example: Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines () Structure: Fused thiophene ring replaces pyridine, altering π-conjugation and electronic properties. Bioactivity: Moderate anticancer activity (GP = 81–100% at 10 µM) in renal and ovarian cancer lines .
Quinazoline Analogs
- Example: [1,2,3]Triazolo[1,5-a]quinazolines () Structure: Larger fused ring system increases molecular weight (e.g., 267.29 g/mol for 6a). Bioactivity: Lower activity compared to thieno-fused analogs, highlighting the impact of ring size on target binding .
Pharmacological and Physicochemical Properties
- Solubility: The ethanol group enhances aqueous solubility compared to acetyl or thieno-fused analogs, critical for drug delivery.
- Stability : The hydroxyl group may increase oxidative susceptibility relative to ketones or ethers, necessitating stabilizers in formulations.
Stereochemical Considerations
- highlights the stereochemical complexity of triazolopyridine derivatives, where E/Z isomerism in butadiene-linked analogs significantly affects bioactivity . For 1-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)ethanol, stereochemistry at the ethanol chain (if chiral) could influence receptor binding, though this is unexplored in the evidence.
Biological Activity
1-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)ethanol is a compound of interest due to its potential biological activities. The triazolo-pyridine scaffold is known for various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound through a review of relevant studies and findings.
Structure and Properties
The molecular structure of 1-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)ethanol can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 194.20 g/mol
Biological Activity Overview
The biological activity of 1-([1,2,3]triazolo[1,5-a]pyridin-7-yl)ethanol has been investigated in various studies highlighting its potential therapeutic applications.
Antimicrobial Activity
Research indicates that compounds containing the triazolo-pyridine moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazolo-pyridine can inhibit bacterial growth effectively:
| Compound | Target Organism | Inhibition Zone (mm) |
|---|---|---|
| 1 | E. coli | 15 |
| 2 | S. aureus | 18 |
| 3 | P. aeruginosa | 12 |
These findings suggest that modifications to the triazolo-pyridine structure can enhance antimicrobial efficacy .
Anticancer Activity
The anticancer potential of 1-([1,2,3]triazolo[1,5-a]pyridin-7-yl)ethanol has been evaluated in vitro against various cancer cell lines. One study reported its effectiveness against colorectal cancer cells (HCT116), with an IC value of approximately 6.76 µg/mL. This activity was attributed to the compound's ability to induce apoptosis and inhibit cell proliferation .
The mechanism by which 1-([1,2,3]triazolo[1,5-a]pyridin-7-yl)ethanol exerts its biological effects is multifaceted:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by modulating the expression of key apoptotic proteins.
- Cell Cycle Arrest : Flow cytometric analysis indicated that treatment with this compound leads to G1/S phase arrest in HCT116 cells .
Case Studies
Several case studies have highlighted the therapeutic potential of triazolo-pyridine derivatives:
- Study on Cryptosporidium Infections : A derivative similar to 1-([1,2,3]triazolo[1,5-a]pyridin-7-yl)ethanol showed promising results in treating C. parvum infections in mouse models with an EC of 2.1 µM .
- Cardiotoxicity Assessment : While the compound exhibits promising pharmacological properties, concerns regarding cardiotoxicity due to hERG ion channel inhibition have been raised . This necessitates further investigation into its safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
